N1-(4-methoxy benzyl)-isoquinolinamine
Description
Structure
3D Structure
Properties
Molecular Formula |
C17H16N2O |
|---|---|
Molecular Weight |
264.32 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]isoquinolin-1-amine |
InChI |
InChI=1S/C17H16N2O/c1-20-15-8-6-13(7-9-15)12-19-17-16-5-3-2-4-14(16)10-11-18-17/h2-11H,12H2,1H3,(H,18,19) |
InChI Key |
VACUCNDAEWCFHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Synthetic Methodologies for N1 4 Methoxy Benzyl Isoquinolinamine and Analogues
Retrosynthetic Analysis of N1-(4-methoxy benzyl)-isoquinolinamine
Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. wikipedia.orgamazonaws.comsemanticscholar.org For N1-(4-methoxybenzyl)-isoquinolinamine, the primary disconnection is at the C-N bond of the exocyclic amine, separating the isoquinolinamine core from the 4-methoxybenzyl group. This leads to two key synthons: a 1-aminoisoquinoline (B73089) cation and a 4-methoxybenzyl anion, or more practically, 1-aminoisoquinoline and a 4-methoxybenzyl halide or aldehyde.
A further disconnection of the 1-aminoisoquinoline core can be envisioned through several classical named reactions. For instance, a Bischler-Napieralski-type disconnection would lead to a β-phenylethylamine derivative, while a Pictet-Spengler approach would suggest a phenylethylamine and a carbonyl compound as precursors. organicreactions.orgwikipedia.orgorganic-chemistry.orgmdpi.comquimicaorganica.orgslideshare.netnrochemistry.comwikipedia.org Modern synthetic strategies might involve C-H activation/annulation reactions, pointing towards simpler aromatic precursors. acs.orgacs.org
Classical Synthetic Routes for Isoquinolinamine Scaffolds
The isoquinoline (B145761) scaffold is a common motif in natural products and pharmacologically active compounds. Several classical methods have been established for its synthesis, which can be adapted for the preparation of the 1-aminoisoquinoline precursor.
The Bischler-Napieralski reaction is a widely used method for the synthesis of 3,4-dihydroisoquinolines from β-arylethylamides, which can then be oxidized to the corresponding isoquinolines. wikipedia.orgorganic-chemistry.orgslideshare.netnrochemistry.com This reaction is typically carried out in the presence of a dehydrating agent like phosphorus pentoxide (P2O5) or phosphoryl chloride (POCl3) under refluxing acidic conditions. organic-chemistry.org
Another fundamental method is the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. organicreactions.orgmdpi.comquimicaorganica.orgwikipedia.orgnih.gov This reaction is a special case of the Mannich reaction and is often catalyzed by acid. wikipedia.org While traditionally used for tetrahydroisoquinolines, modifications can lead to the aromatic isoquinoline core.
The Pomeranz-Fritsch reaction provides another route to isoquinolines, starting from a benzaldehyde (B42025) and a diethoxyacetal. These classical methods, while foundational, often require harsh reaction conditions and may have limitations in terms of substrate scope and yield.
Modern Catalytic Approaches in N-Benzylation of Amines
The introduction of the 4-methoxybenzyl group onto the 1-aminoisoquinoline core is a crucial step. Modern catalytic methods for the N-alkylation and N-benzylation of amines offer significant advantages over traditional methods, including milder reaction conditions and higher selectivity.
Palladium-catalyzed N-arylation and N-alkylation reactions, such as the Buchwald-Hartwig amination, have become powerful tools for C-N bond formation. nih.gov While primarily used for aryl amines, these methods can be adapted for the benzylation of heteroaromatic amines. Palladium catalysts can also be employed in the synthesis of the isoquinoline core itself through enolate arylation. rsc.orgrsc.org
Copper-catalyzed N-arylation and N-alkylation reactions provide a more economical alternative to palladium-based systems. nih.govbeilstein-journals.orgionike.com Copper catalysts can effectively mediate the coupling of amines with alkyl halides or alcohols. The use of copper(I) salts in the presence of a suitable ligand can facilitate the N-benzylation of 1-aminoisoquinoline with 4-methoxybenzyl bromide or chloride at room temperature. organic-chemistry.org
Reductive amination is another highly effective method for N-benzylation. purdue.educommonorganicchemistry.comyoutube.comresearchgate.netmasterorganicchemistry.com This one-pot procedure involves the reaction of 1-aminoisoquinoline with 4-methoxybenzaldehyde (B44291) to form an intermediate imine, which is then reduced in situ to the desired N-benzylated product. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaCNBH3). commonorganicchemistry.commasterorganicchemistry.com
Stereoselective Synthesis Strategies for Chiral this compound Derivatives
The introduction of a chiral center at the C1 position of the isoquinoline ring or on the benzyl (B1604629) substituent can lead to stereoisomers with potentially different biological activities. Stereoselective synthesis aims to produce a single enantiomer or diastereomer in excess.
Enantioselective hydrogenation of a suitable prochiral precursor is a common strategy. For example, the asymmetric hydrogenation of an enamide or an imine intermediate using a chiral catalyst, such as a BINAP-ruthenium(II) complex, can yield a chiral amine with high enantiomeric excess. acs.org Similarly, rhodium-catalyzed asymmetric hydrogenation of isoquinolines can provide chiral tetrahydroisoquinolines. researchgate.net
Chiral resolution can be employed to separate a racemic mixture of N1-(4-methoxybenzyl)-isoquinolinamine. This involves reacting the racemate with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization, followed by the removal of the resolving agent.
The use of chiral auxiliaries is another approach. A chiral auxiliary can be attached to the starting material to direct the stereochemical outcome of a reaction, and is subsequently removed to yield the desired chiral product.
Green Chemistry Principles Applied to this compound Synthesis
Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. tandfonline.com These principles can be applied to the synthesis of N1-(4-methoxybenzyl)-isoquinolinamine to make the process more environmentally friendly.
The use of green solvents , such as water, ethanol, or polyethylene (B3416737) glycol (PEG), can significantly reduce the environmental impact of a synthesis. tandfonline.com For instance, copper-catalyzed N-arylation reactions have been successfully carried out in water. beilstein-journals.org
Microwave-assisted synthesis can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. nih.govnih.govmdpi.comyoutube.com The synthesis of isoquinoline derivatives has been shown to be amenable to microwave irradiation. nih.govnih.gov
Catalytic reactions are inherently greener than stoichiometric reactions as they reduce waste by using small amounts of catalysts that can be recycled. The use of transition metal catalysts like palladium, rhodium, and copper in the synthesis of the isoquinoline core and in the N-benzylation step aligns with green chemistry principles. acs.orgacs.orgnih.govrsc.orgrsc.orgnih.govbeilstein-journals.orgionike.comorganic-chemistry.org
Total Synthesis of Complex Benzylated Isoquinoline Analogues
The synthetic methodologies developed for N1-(4-methoxybenzyl)-isoquinolinamine can be extended to the total synthesis of more complex, naturally occurring or designed benzylated isoquinoline alkaloids. These complex molecules often possess multiple stereocenters and functional groups, presenting significant synthetic challenges.
The total synthesis of such analogues often involves a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together in the later stages. Key reactions such as the Bischler-Napieralski or Pictet-Spengler reactions are frequently employed to construct the core isoquinoline structure. wikipedia.orgorganic-chemistry.orgmdpi.comquimicaorganica.orgslideshare.netnrochemistry.comwikipedia.orgnih.gov Modern cross-coupling reactions and C-H activation strategies are increasingly being used to build molecular complexity efficiently. acs.orgacs.org
For example, the synthesis of a complex isoquinoline alkaloid might involve the initial construction of a substituted phenylethylamine precursor, followed by a stereoselective Pictet-Spengler reaction to form the chiral tetrahydroisoquinoline core. Subsequent functional group manipulations and the introduction of the benzyl group would then lead to the final target molecule.
Scale-Up Considerations for this compound Research Materials
The transition of a synthetic route from a laboratory scale to a larger, process scale for the production of research materials requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
Catalyst selection and loading are critical. For large-scale synthesis, the use of expensive catalysts like palladium needs to be minimized. The development of highly active catalysts with low loading and good recyclability is essential. Copper-based catalysts often present a more cost-effective option. nih.govbeilstein-journals.orgionike.comorganic-chemistry.org
Reaction conditions need to be optimized for scalability. This includes factors such as temperature, pressure, reaction time, and solvent choice. Reactions that can be run at or near ambient temperature and pressure are generally preferred. The use of flow chemistry can offer advantages in terms of safety, heat transfer, and scalability.
Purification methods must be efficient and scalable. Chromatography, which is common in laboratory-scale synthesis, may not be practical for large quantities. Crystallization, distillation, and extraction are often more suitable for large-scale purification.
Safety and environmental impact are paramount. A thorough hazard assessment of all reagents, intermediates, and byproducts is necessary. The choice of solvents and reagents should favor those with lower toxicity and environmental persistence.
The catalytic hydrogenation of quinolines and isoquinolines has been successfully scaled up, demonstrating the feasibility of producing these heterocyclic compounds in larger quantities. researchgate.netnih.govresearchgate.net
Molecular Mechanisms of Action and Biological Pathways of N1 4 Methoxy Benzyl Isoquinolinamine
Interaction with Nucleic Acids (DNA/RNA)
Extensive searches of scientific literature and chemical databases did not yield any specific studies detailing the interaction of N1-(4-methoxybenzyl)-isoquinolinamine with nucleic acids such as DNA or RNA. While the broader class of isoquinoline (B145761) alkaloids has been a subject of interest for their potential to bind to DNA and RNA, research specifically elucidating these mechanisms for N1-(4-methoxybenzyl)-isoquinolinamine is not publicly available. General studies on related isoquinoline compounds suggest various modes of interaction, including intercalation between base pairs and groove binding, which are influenced by the planarity of the aromatic rings and the nature of substituent groups. However, without direct experimental evidence, the specific mode and affinity of N1-(4-methoxybenzyl)-isoquinolinamine for nucleic acids remain undetermined.
Computational Modeling of Ligand-Target Interactions (Docking, MD Simulations)
There is currently no publicly available research that includes computational modeling studies, such as molecular docking or molecular dynamics (MD) simulations, specifically for N1-(4-methoxybenzyl)-isoquinolinamine. These computational techniques are invaluable for predicting the binding affinity and interaction patterns of a ligand with its biological target. Molecular docking could provide insights into the preferred binding sites on a macromolecule, while MD simulations could illuminate the dynamic stability of the ligand-target complex over time. The absence of such studies for N1-(4-methoxybenzyl)-isoquinolinamine means that its potential interactions with biological targets from a computational perspective have not been characterized.
Pharmacological Characterization of N1 4 Methoxy Benzyl Isoquinolinamine in Pre Clinical Research Models
In Vitro Assay Systems for Biological Activity Assessment
No studies reporting the use of in vitro assay systems to evaluate the biological activity of N1-(4-methoxy benzyl)-isoquinolinamine were found. Such assays are fundamental in early-stage drug discovery to determine a compound's direct interaction with specific molecular targets, such as enzymes or receptors.
Cell-Based Assays for Functional Profiling
There is no available data from cell-based assays that would elucidate the functional consequences of this compound's activity in a cellular context. These assays are crucial for understanding how a compound modulates cellular processes, including signaling pathways, proliferation, and viability.
Animal Model Investigations (excluding human clinical trials)
A comprehensive search for in vivo studies in animal models yielded no results for this compound. Therefore, information regarding its efficacy in disease models, its pharmacokinetic properties, and its ability to penetrate the brain is currently unavailable.
In Vivo Efficacy in Disease Models
No data exists on the in vivo efficacy of this compound in any disease models, including but not limited to cancer xenografts, infection models, or inflammatory models.
Pharmacokinetic Profiles in Animal Models
The absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models has not been reported.
Brain Penetration Studies in Animal Models
There are no published studies investigating the ability of this compound to cross the blood-brain barrier in animal models.
Target Engagement Studies in Animal Models
Following a comprehensive review of publicly available scientific literature, no specific studies detailing the target engagement of N1-(4-methoxybenzyl)-isoquinolinamine in animal models were identified. Research demonstrating the direct interaction of this compound with its putative biological target in a living organism, a critical step in preclinical development, is not presently available in published resources. Methodologies to determine such engagement often involve techniques like positron emission tomography (PET) imaging with a radiolabeled form of the compound, or biochemical assays on tissues harvested from treated animals. However, the application of these methods to N1-(4-methoxybenzyl)-isoquinolinamine has not been reported.
Comparative Pharmacology of this compound with Known Reference Compounds
Similarly, a thorough search of the scientific literature did not yield any studies that directly compare the pharmacological profile of N1-(4-methoxybenzyl)-isoquinolinamine with known reference compounds. Such comparative analyses are essential to understand the relative potency, selectivity, and mechanism of action of a novel compound. Typically, these studies would involve head-to-head in vitro or in vivo experiments against established pharmacological agents. The absence of such data for N1-(4-methoxybenzyl)-isoquinolinamine means that its pharmacological characteristics relative to other compounds with potentially similar mechanisms or therapeutic targets remain uncharacterized in the public domain.
Potential Therapeutic Applications and Research Avenues for N1 4 Methoxy Benzyl Isoquinolinamine
Exploration in Oncology Research
There is no available data from peer-reviewed studies detailing the effects of N1-(4-methoxybenzyl)-isoquinolinamine on specific cancer cell lines. Consequently, information regarding its potential mechanisms of anti-cancer activity at a cellular level, such as the induction of apoptosis, cell cycle arrest, or inhibition of cancer-related signaling pathways, is not present in the scientific literature.
Investigations in Infectious Disease Research
Scientific investigations into the antimicrobial or antiviral properties of N1-(4-methoxybenzyl)-isoquinolinamine are not found in public databases of research. There are no reports from in vitro or animal models that would suggest its efficacy against bacterial, fungal, or viral pathogens.
Applications in Neuropharmacology Research
The effects of N1-(4-methoxybenzyl)-isoquinolinamine on neuronal cells or neurotransmitter systems have not been documented in the available scientific literature. Research into its potential as a neuroprotective agent, or its activity on specific neural receptors or enzymes in either in vitro or animal models, has not been published.
Role in Inflammatory and Immunomodulatory Research
There is a lack of published research on the role of N1-(4-methoxybenzyl)-isoquinolinamine in inflammatory processes or its potential to modulate the immune system. Studies that would characterize its effects on inflammatory markers, immune cell function, or related signaling pathways have not been reported.
Development as a Chemical Probe for Biological Systems
The development and application of N1-(4-methoxybenzyl)-isoquinolinamine as a chemical probe for studying biological systems is not described in the current body of scientific literature. There are no indications of its use as a tool to investigate specific proteins, enzymes, or biological pathways.
Future Directions in N1-(4-methoxybenzyl)-isoquinolinamine Research and Drug Discovery
Given the absence of foundational research, the future directions for N1-(4-methoxybenzyl)-isoquinolinamine in research and drug discovery are entirely open. The initial steps would necessitate the synthesis and fundamental characterization of the compound, followed by broad screening for biological activity across various assays. Should any promising activity be identified, further research could then delve into its mechanism of action, structure-activity relationships, and potential as a lead compound for novel therapeutic agents. The current void in the literature underscores a clear opportunity for original research into the pharmacological potential of this specific isoquinoline (B145761) derivative.
Analytical and Characterization Techniques in N1 4 Methoxy Benzyl Isoquinolinamine Research
Spectroscopic Methods for Structure Elucidation (NMR, MS, IR, UV-Vis)
Spectroscopic techniques are indispensable for the initial confirmation of the molecular structure of N1-(4-methoxybenzyl)-isoquinolinamine. Each method provides unique information about the molecule's atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework. In ¹H NMR, the chemical shift, integration, and multiplicity of each signal correspond to the electronic environment, number of protons, and neighboring protons, respectively. For ¹³C NMR, signals correspond to the unique carbon atoms in the molecule. While specific experimental data for this exact compound is not widely published, a predicted spectrum can be derived from the analysis of its constituent parts: the isoquinoline (B145761) core and the 4-methoxybenzyl group. rsc.orgpdx.eduoregonstate.edu
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the molecular formula (C₁₇H₁₆N₂O). Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which provides structural information. In positive ion mode (ESI+), the compound would show a protonated molecule [M+H]⁺ at m/z 265.13. nih.govresearchgate.net The fragmentation is predictable, with the most likely cleavage occurring at the benzylic C-N bond. miamioh.edunih.gov
Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy provide further structural confirmation. IR spectroscopy identifies specific functional groups based on their vibrational frequencies. UV-Vis spectroscopy provides information about the electronic conjugation within the molecule.
Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC, TLC)
Chromatographic methods are essential for separating N1-(4-methoxybenzyl)-isoquinolinamine from reaction impurities and for assessing its final purity.
High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity of non-volatile compounds. A reversed-phase method would typically be employed, where the compound is separated on a hydrophobic stationary phase (like C18) with a polar mobile phase. Purity is assessed by integrating the area of the product peak relative to the total area of all peaks detected, typically by a UV detector set to a wavelength where the compound strongly absorbs.
Gas Chromatography (GC) is generally less suitable for this compound due to its high molecular weight and polarity, which can lead to thermal degradation in the injector port. Derivatization could make it more amenable to GC analysis, but HPLC is the more direct and common method.
Thin-Layer Chromatography (TLC) is a rapid, qualitative technique used to monitor the progress of a chemical reaction or to quickly assess the purity of fractions during purification by column chromatography. A typical system would involve a silica (B1680970) gel plate as the stationary phase and a solvent mixture like ethyl acetate/hexanes as the mobile phase. The compound's position (Rf value) helps in its identification, and visualization under UV light can reveal the presence of impurities.
Quantitative Analytical Methods in Biological Matrices
For research involving animal models, quantifying the concentration of N1-(4-methoxybenzyl)-isoquinolinamine in biological matrices like plasma, blood, or tissue is crucial for pharmacokinetic and tissue distribution studies. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its exceptional sensitivity and selectivity. mdpi.comkuleuven.be
The method involves sample preparation to remove interfering substances (e.g., protein precipitation or solid-phase extraction), followed by rapid separation using UPLC or HPLC. The analyte is then detected using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govresearchgate.netnih.gov In MRM, a specific precursor ion (e.g., the [M+H]⁺ ion) is selected and fragmented, and a specific product ion is monitored. This process provides a very high degree of certainty in quantification, even at very low concentrations.
Biophysical Techniques for Ligand-Target Interaction Studies (SPR, ITC)
To understand the mechanism of action of N1-(4-methoxybenzyl)-isoquinolinamine, its direct interaction with a putative protein target (e.g., a protein kinase, as many isoquinoline derivatives are kinase inhibitors) must be characterized. researchgate.netnih.gov Biophysical techniques provide quantitative data on these binding events without the need for labels.
Surface Plasmon Resonance (SPR) is a powerful tool for studying the kinetics of molecular interactions in real-time. nih.govbio-rad.com In a typical experiment, the target protein is immobilized on a sensor chip. A solution containing the compound is then flowed over the surface. Binding is detected as a change in the refractive index at the surface. This allows for the determination of the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (K₋), which is a measure of binding affinity. nicoyalife.comacs.orgbioradiations.com
Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction. springernature.com It directly measures the heat released (exothermic) or absorbed (endothermic) when the compound binds to its target protein. nih.gov By titrating the compound into a solution of the protein, ITC can determine the binding affinity (K₋), the stoichiometry of the interaction (n), and the changes in enthalpy (ΔH) and entropy (ΔS) upon binding. researchgate.netnih.gov This information is critical for understanding the driving forces behind the molecular recognition event.
Table of Compounds Mentioned
Challenges and Opportunities in N1 4 Methoxy Benzyl Isoquinolinamine Research
Synthetic Challenges for Complex Analogues
The generation of a diverse library of N1-(4-methoxy benzyl)-isoquinolinamine analogues is fundamental to establishing robust structure-activity relationships (SAR). While classical methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, are well-established, they often have limitations when applied to the synthesis of complex, highly functionalized analogues. wikipedia.org These traditional methods can require harsh conditions and may not be compatible with sensitive functional groups that are often crucial for modulating biological activity.
| Methodology | General Conditions | Advantages | Challenges & Limitations |
|---|---|---|---|
| Classical (e.g., Bischler-Napieralski) | Strong acid (e.g., PCl5, POCl3), high temperature | Well-established, good for certain substrates | Harsh conditions, limited functional group tolerance, requires electron-rich systems |
| Transition-Metal Catalysis (e.g., Pd, Rh) | Metal catalyst, specific ligands, milder conditions | High efficiency, broad substrate scope, novel bond formations | Catalyst cost, potential metal contamination, ligand sensitivity, optimization required |
| Photoredox Catalysis | Visible light, photocatalyst, room temperature | Mild conditions, unique reaction pathways, high functional group tolerance | Substrate scope can be limited, quantum yield variability, specialized equipment |
| Flow Chemistry | Continuous stream processing, microreactors | Enhanced safety, precise control, scalability, rapid optimization. azolifesciences.com | Initial equipment cost, potential for clogging, requires soluble reagents |
Overcoming Issues in Biological Assay Development
Once analogues are synthesized, their biological activity must be quantified through robust and reliable assays. High-throughput screening (HTS) is a cornerstone of modern drug discovery, but its application to isoquinoline-based compounds like this compound is not without difficulty. mdpi.com A primary challenge is compound solubility; the planar, aromatic nature of the isoquinoline core can lead to poor solubility in aqueous assay buffers, causing compound precipitation and inaccurate results. wikipedia.org
Another significant issue is assay interference. Many isoquinoline derivatives are fluorescent, which can interfere with common fluorescence-based readouts, leading to false positives. Similarly, their chemical reactivity can lead to non-specific inhibition of target proteins. Developing specific and sensitive assays requires careful selection of detection technologies (e.g., luminescence, label-free methods) and the implementation of counter-screens to identify and eliminate promiscuous inhibitors or assay artifacts. reactionbiology.comaccscience.com For target-based screens, such as those for protein kinases, ensuring the purity and activity of the recombinant protein is paramount. reactionbiology.com For phenotypic screens, developing assays that are both physiologically relevant and scalable to HTS formats presents a major hurdle. nih.gov
Strategies for Improving Potency and Selectivity (Pre-clinical)
Initial hits from a screening campaign often possess modest potency and may interact with multiple biological targets, leading to potential off-target effects. The pre-clinical goal is to refine the lead structure to maximize potency against the desired target while minimizing activity against others, a property known as selectivity. This is achieved through systematic medicinal chemistry efforts guided by SAR. mdpi.com
For a compound like this compound, this involves creating analogues with modifications at key positions. For example, substituents on the 4-methoxybenzyl ring can be altered to explore different pockets of the target's binding site. The methoxy (B1213986) group itself could be replaced with other hydrogen bond donors or acceptors. Similarly, substitutions at various positions on the isoquinoline ring (e.g., positions 4, 5, 6, and 7) can be explored to improve binding affinity and modulate physicochemical properties. researchoutreach.org Computational modeling and molecular docking can play a crucial role in this process by predicting how structural changes might affect target binding, thereby prioritizing the synthesis of the most promising analogues. mdpi.com
| Compound ID | Modification from Parent Structure | Target Potency (IC50, nM) | Selectivity vs. Off-Target X (Fold) |
|---|---|---|---|
| Parent | N/A (this compound) | 850 | 5 |
| Analogue 1 | 4-methoxy replaced with 4-fluoro | 620 | 15 |
| Analogue 2 | 4-methoxy replaced with 4-trifluoromethyl | 950 | 8 |
| Analogue 3 | Added 6-fluoro on isoquinoline core | 410 | 25 |
| Analogue 4 | Added 7-chloro on isoquinoline core | 350 | 50 |
| Analogue 5 | Benzyl (B1604629) replaced with pyridinylmethyl | 1200 | 3 |
Addressing Metabolic Stability in Pre-clinical Models
A potent and selective compound is of little therapeutic value if it is rapidly metabolized and cleared from the body. Metabolic stability is a critical parameter evaluated in pre-clinical development. researchgate.net Compounds are often incubated with liver microsomes (which contain key drug-metabolizing enzymes like cytochrome P450s) to determine their rate of degradation. nih.gov
For this compound, potential metabolic liabilities, or "hotspots," include the methoxy group, which is susceptible to O-demethylation, and various positions on the aromatic rings, which can undergo hydroxylation. nih.gov Once these hotspots are identified, medicinal chemists can employ strategies to block or reduce metabolism. This can involve replacing a metabolically labile hydrogen atom with a fluorine atom (a common "metabolic blocker") or altering the electronics of the ring to make it less susceptible to oxidation. The goal is to find a balance where metabolic stability is improved without sacrificing potency and selectivity.
| Compound ID | Key Structural Feature | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg) |
|---|---|---|---|
| Parent | 4-methoxybenzyl | 15 | 92.4 |
| Analogue 4 | 7-chloro on isoquinoline | 25 | 55.5 |
| Analogue 6 | 4-methoxybenzyl replaced with 4-(difluoromethoxy)benzyl | 45 | 30.8 |
| Analogue 7 | Parent + Deuterated methoxy group (CD3O-) | 28 | 49.5 |
Emerging Technologies Applicable to Isoquinoline Research
The landscape of drug discovery is continually evolving, and several emerging technologies are particularly relevant to advancing research on isoquinoline-based compounds.
Flow Chemistry : Continuous flow synthesis offers a safer, more scalable, and highly controllable alternative to traditional batch chemistry. azolifesciences.comacs.orguc.pt For complex isoquinoline synthesis, flow chemistry can enable the use of hazardous reagents or unstable intermediates and allow for rapid reaction optimization. researchgate.net
Artificial Intelligence (AI) and Machine Learning (ML) : AI is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.gov ML models can be trained on existing SAR data to predict the potency of novel isoquinoline analogues, prioritize synthetic targets, and even design new molecules with desired properties from scratch (de novo design). mit.edunih.govlabcompare.com
Cryo-Electron Microscopy (Cryo-EM) : For isoquinolines targeting large protein complexes, Cryo-EM is becoming an invaluable tool for structure-based drug design. It allows for the high-resolution visualization of how a compound binds to its target, providing critical insights for potency and selectivity optimization that may not be achievable with traditional X-ray crystallography.
Fragment-Based Drug Discovery (FBDD) : This technique involves screening smaller, low-complexity "fragments" that bind weakly to the target. researchoutreach.org Hits can then be grown or merged to produce a high-affinity lead. An FBDD approach using the isoquinoline core as a starting point could rapidly identify key binding interactions and guide the rational design of more potent N1-substituted derivatives. researchoutreach.org
Collaborative Research Paradigms for this compound Studies
The multifaceted challenges of drug discovery, from novel synthesis to complex biological and preclinical evaluation, often exceed the capabilities of a single research entity. Public-Private Partnerships (PPPs) are becoming an increasingly vital model for advancing pharmaceutical research. ssrn.comazolifesciences.com Such collaborations can bring together the strengths of different organizations. researchgate.net
For a project focused on this compound, a potential PPP could involve:
Academic Labs : Focusing on novel synthetic chemistry and fundamental target biology.
Biotech Companies : Specializing in high-throughput screening, assay development, and computational chemistry.
Pharmaceutical Companies : Providing expertise in drug metabolism and pharmacokinetics (DMPK), preclinical development, and regulatory affairs. wipo.int
Government/Non-Profit Organizations : Offering funding, access to compound libraries, and coordinating large-scale initiatives. cambridge.org
These collaborative models pool resources, share risks, and foster innovation, creating a more efficient and effective pathway to translate promising molecules like this compound into potential new medicines. azolifesciences.com
Conclusion and Outlook
Summary of Key Research Findings on N1-(4-methoxy benzyl)-isoquinolinamine
Direct research specifically investigating this compound is limited in publicly available scientific literature. However, the broader class of isoquinoline (B145761) derivatives, to which this compound belongs, has been the subject of extensive study. Isoquinolines are recognized as a significant class of nitrogen-containing heterocyclic compounds that have garnered immense attention in medicinal chemistry. nbinno.com Research has established that the isoquinoline framework is a versatile scaffold, and its derivatives have been associated with a wide array of pharmacological activities. wisdomlib.org
Studies on related isoquinolinamine and isoquinoline compounds have revealed significant biological activities, including antiproliferative effects in cancer cells. nih.gov The diverse therapeutic potential of the isoquinoline skeleton has been explored for antitumor, antibacterial, anti-inflammatory, antiviral, and antifungal properties, among others. wisdomlib.orgnih.gov The functionalization of the isoquinoline core, such as the addition of a substituted benzyl (B1604629) group at the N1 position, is a common strategy aimed at modulating the compound's biological and pharmacokinetic properties. nbinno.com Therefore, while specific findings on this compound are not detailed, research on analogous structures suggests its potential as a biologically active agent.
Significance of this compound in Academic Research
The primary significance of this compound in academic research lies in its identity as a member of the architecturally intriguing isoquinoline family, which is considered a privileged structure and an inextricable template in drug discovery. nih.govwisdomlib.org The structural diversity and therapeutic importance of isoquinoline-rooted molecules make them a key target for synthetic organic and medicinal chemists. nih.gov
This specific compound serves as an exemplary scaffold for the development of new pharmaceutical agents. nbinno.com Its structure combines the proven isoquinoline core with a 4-methoxybenzyl group, a feature often explored in medicinal chemistry to enhance or modify activity. The adaptability of the isoquinoline ring system allows for precise modulation of biological effects through various substitutions, making it a preferred choice for lead optimization in drug development. nbinno.com Compounds like this compound are valuable tools for researchers to synthesize novel derivatives and investigate structure-activity relationships, contributing to the broader effort of discovering new medicines. nih.govamerigoscientific.com
Prospective Research Trajectories for this compound and its Derivatives
Future research on this compound and its derivatives is poised to follow several promising paths, reflecting the versatility of its chemical class. amerigoscientific.com A primary trajectory involves the synthesis and evaluation of a library of related compounds to perform a detailed structure-activity relationship (SAR) analysis. This would involve modifying the substitution patterns on both the isoquinoline nucleus and the benzyl ring to optimize biological activity.
A second major avenue of research would be the elucidation of the specific molecular mechanisms of action. wisdomlib.org For derivatives that show promising biological effects, such as antiproliferative activity, future studies would aim to identify their precise cellular targets. nih.gov This could involve functional inhibition testing against panels of kinases or other enzymes, as well as studies to determine if the compounds act via mechanisms like DNA intercalation. nih.gov
Furthermore, there is significant potential in creating novel fused heterocyclic molecules and hybrids based on the this compound scaffold. nih.gov The development of innovative synthetic methodologies will be crucial to make these complex compounds more accessible for biological screening. nbinno.comnih.gov Continued exploration in diverse therapeutic areas, including neurodegenerative diseases, infectious diseases, and oncology, will likely uncover new applications for this class of compounds, cementing the role of isoquinoline derivatives as indispensable tools in the quest for new medicines. nbinno.comamerigoscientific.com
Table of Pharmacological Activities Associated with the Isoquinoline Scaffold
Note: The following table summarizes the diverse biological activities reported for the broader class of isoquinoline derivatives. Specific activity for this compound has not been documented in the reviewed literature.
| Pharmacological Activity | Therapeutic Area | Reference |
| Anticancer / Antitumor | Oncology | wisdomlib.orgamerigoscientific.com |
| Antimicrobial / Antibacterial | Infectious Disease | wisdomlib.orgamerigoscientific.com |
| Anti-inflammatory | Inflammation | nih.govamerigoscientific.com |
| Antiviral | Infectious Disease | wisdomlib.org |
| Antifungal | Infectious Disease | wisdomlib.org |
| Neuroprotective | Neurology | nih.gov |
| Cardioprotective | Cardiology | nih.gov |
| Anti-HIV | Infectious Disease | wisdomlib.org |
Q & A
Q. What challenges arise in resolving the crystal structure of this compound, and how can they be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
